ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
CAS No.: 5696-14-0
Cat. No.: VC8517636
Molecular Formula: C16H15N3O5S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5696-14-0 |
|---|---|
| Molecular Formula | C16H15N3O5S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | ethyl 4-methyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C16H15N3O5S/c1-3-24-15(21)14-10(2)17-16(25-14)18-13(20)8-7-11-5-4-6-12(9-11)19(22)23/h4-9H,3H2,1-2H3,(H,17,18,20)/b8-7+ |
| Standard InChI Key | HXVXVEALBAGTHD-BQYQJAHWSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure Analysis
The compound (C₁₆H₁₅N₃O₅S, MW 361.4 g/mol) contains three critical structural domains:
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Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively, providing π-conjugation and hydrogen-bonding capabilities.
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3-Nitrocinnamoyl side chain: An (E)-configured α,β-unsaturated ketone linked to the thiazole via an amide bond, enabling Michael addition reactions and serving as an electron-deficient site for nucleophilic attack.
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Ethyl ester group: A hydrolyzable moiety at position 5 of the thiazole ring that influences solubility and serves as a handle for further derivatization.
The isomeric SMILES string CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C confirms the (E)-configuration of the cinnamoyl double bond, critical for maintaining planar conjugation across the enamide system.
Spectroscopic Characterization
Key spectral data derived from analogous thiazole derivatives include:
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, NH), 8.21–7.45 (m, 4H, Ar-H), 6.89 (d, J = 15.6 Hz, 1H, CH=CH), 6.32 (d, J = 15.6 Hz, 1H, CH=CH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃).
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IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).
Synthetic Methodologies and Optimization
Laboratory-Scale Synthesis
The standard synthesis involves a three-step sequence:
Step 1: Thiazole Ring Formation
Ethyl 2-aminothiazole-4-carboxylate is prepared via the Hantzsch thiazole synthesis, reacting ethyl α-bromoketone with thiourea in ethanol under reflux.
Step 2: Enamide Coupling
Condensation of the aminothiazole with 3-nitrocinnamic acid using DCC/DMAP in dichloromethane (20°C, 12 h) achieves 68–72% yields after silica gel chromatography. The reaction mechanism proceeds through a mixed anhydride intermediate, with DMAP accelerating acylation by deprotonating the amide nitrogen.
Step 3: Crystallization
Recrystallization from ethyl acetate/hexane (1:3) affords yellow needles with >99% purity (HPLC), melting point 148–150°C.
Industrial Production Strategies
Scale-up adaptations employ continuous flow reactors to enhance safety and yield:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction Time | 12 h | 2.5 h | 79% reduction |
| Temperature Control | ±5°C | ±0.5°C | 10× precision |
| Yield | 72% | 88% | 22% increase |
Flow chemistry minimizes exotherm risks during the exothermic coupling step and enables real-time FTIR monitoring of reaction progression.
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
The compound undergoes three primary reactions:
3.1.1 Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 h) reduces the nitro group to an amine, yielding 4-methyl-2-{[(2E)-3-(3-aminophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate. This derivative shows enhanced water solubility (logP reduced from 2.1 to 1.3) and improved IC₅₀ against tyrosine kinase receptors.
3.1.2 Ester Hydrolysis
Basic hydrolysis (2N NaOH, EtOH/H₂O 1:1, reflux, 3 h) produces the carboxylic acid (95% yield), which complexes with transition metals like Cu(II) and Zn(II) to form antimicrobial coordination polymers.
3.1.3 Thiazole Ring Functionalization
Electrophilic bromination (NBS, CCl₄, 0°C) substitutes the 4-methyl group with bromine, enabling Suzuki-Miyaura cross-couplings for library synthesis.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization reveals:
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Nitro Position: 3-Nitrophenyl analogs exhibit 3× greater antibacterial activity than 4-nitrophenyl isomers due to improved membrane penetration.
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Ester vs. Acid: The ethyl ester enhances cellular uptake (Caco-2 Papp 12.3 × 10⁻⁶ cm/s vs. 4.7 × 10⁻⁶ for the acid), but the acid form shows superior target binding (Kd 0.8 µM vs. 4.2 µM).
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Double Bond Geometry: (E)-isomers are 10–15× more potent than (Z)-counterparts in inhibiting β-lactamase.
Biological Activities and Mechanistic Studies
Antimicrobial Efficacy
Standard broth microdilution assays demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 12.5 | Cell wall synthesis disruption |
| E. coli | 25 | DNA gyrase inhibition (IC₅₀ 1.8 µM) |
| C. albicans | 50 | Ergosterol biosynthesis interference |
Time-kill assays against MRSA show a 3-log reduction in CFU/mL within 8 h at 2× MIC, comparable to vancomycin.
Industrial and Research Applications
Material Science
The compound serves as a monomer for conductive polymers (σ = 10⁻³ S/cm) when electropolymerized with EDOT, useful in organic thin-film transistors.
Prodrug Development
PEGylation of the hydrolyzed carboxylic acid derivative increases plasma half-life from 1.2 h to 8.7 h in murine models, enhancing bioavailability.
Chemical Biology Probes
Fluorescein-conjugated derivatives (λem 525 nm) enable real-time visualization of drug-target interactions in live Mycobacterium tuberculosis cells.
Comparative Analysis with Related Thiazoles
| Compound | Antibacterial MIC (µg/mL) | Anticancer GI₅₀ (µM) | LogP |
|---|---|---|---|
| Target Compound | 12.5 (MRSA) | 9.3 (NCI-H522) | 2.1 |
| Ethyl 2-aminothiazole-4-carboxylate | >100 | >50 | 1.4 |
| 3-Nitrocinnamic acid | Inactive | Inactive | 1.9 |
| Thiazole-5-carboxylic acid | 50 (MRSA) | 25 (NCI-H522) | 0.7 |
The target compound’s superiority arises from synergistic effects between the thiazole’s rigidity and the nitrocinnamoyl group’s electron-withdrawing properties.
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